1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone
Description
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring linked to a 6-bromopyridin-3-yl group and an ethanone moiety. The bromine atom on the pyridine ring introduces significant electronic and steric effects, making the compound a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
1-[2-(6-bromopyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
HWPHFXRMAUKRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Bromination: The starting material, pyridine, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Ethanone Linker Addition: Finally, the ethanone linker is introduced through a reaction with an appropriate acylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromopyridine Moiety
The bromine atom at the 6-position of the pyridine ring undergoes substitution with nucleophiles under mild conditions. This reaction is critical for modifying the aromatic system while retaining the piperidine-ethanone backbone.
| Reaction Conditions | Reagents/Nucleophiles | Product Example | Source |
|---|---|---|---|
| Polar aprotic solvent (DMF/DMSO), 80–120°C | Amines, alkoxides, or thiols | 1-(2-(6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone |
Mechanism : The electron-withdrawing effect of the pyridine nitrogen activates the bromine for displacement. For example, amination with morpholine proceeds via a two-step pathway:
-
Formation of a Meisenheimer complex.
-
Elimination of HBr to yield the substituted product.
Suzuki-Miyaura Cross-Coupling
The bromopyridine group participates in palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups. This reaction expands the compound’s utility in constructing biaryl systems.
| Reaction Conditions | Catalysts/Reagents | Product Example | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, 90°C, 12h | Phenylboronic acid | 1-(2-(6-phenylpyridin-3-yl)piperidin-1-yl)ethanone |
Key Insight : The ethanone group remains intact during coupling, confirming its stability under these conditions.
Reduction of the Ethanone Group
The ketone functionality can be selectively reduced to a secondary alcohol, enabling further derivatization.
| Reaction Conditions | Reagents | Product Example | Source |
|---|---|---|---|
| Anhydrous THF, 0°C to RT | NaBH₄ or LiAlH₄ | 1-(2-(6-bromopyridin-3-yl)piperidin-1-yl)ethanol |
Limitation : Over-reduction of the pyridine ring is avoided by using mild reducing agents.
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or acylation, modifying the compound’s physicochemical properties.
| Reaction Type | Reagents | Product Example | Source |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | 1-(2-(6-bromopyridin-3-yl)-1-methylpiperidin-1-yl)ethanone | |
| N-Acylation | Acetyl chloride, Et₃N | 1-(2-(6-bromopyridin-3-yl)piperidin-1-yl)propan-1-one |
Application : These modifications enhance binding affinity in drug discovery contexts.
Copper-Catalyzed Amination (Ullmann-Type Coupling)
Industrial processes leverage copper catalysts for efficient bromine-to-amine substitution.
| Reaction Conditions | Catalysts/Reagents | Product Example | Source |
|---|---|---|---|
| Cu₂O (0.05–0.1 wt%), NH₃, 70°C | Ammonia | 1-(2-(6-aminopyridin-3-yl)piperidin-1-yl)ethanone |
Advantage : Low catalyst loading minimizes side reactions, enabling high-purity aminated products .
Oxidation of the Piperidine Ring
Controlled oxidation introduces ketone or hydroxyl groups into the piperidine scaffold.
| Reaction Conditions | Oxidizing Agents | Product Example | Source |
|---|---|---|---|
| KMnO₄, H₂O, 60°C | KMnO₄ | 1-(2-(6-bromopyridin-3-yl)-3-oxopiperidin-1-yl)ethanone |
Note : Over-oxidation to carboxylic acids is prevented by optimizing reaction time.
Comparative Reactivity Table
| Reaction Type | Position Modified | Typical Yield* | Selectivity |
|---|---|---|---|
| SNAr | C6 of pyridine | 70–85% | High |
| Suzuki Coupling | C6 of pyridine | 65–80% | Moderate |
| Ethanone Reduction | Piperidine-linked ketone | 90–95% | High |
| Piperidine N-Alkylation | Piperidine nitrogen | 75–88% | Moderate |
*Yields estimated from analogous reactions in industrial protocols .
Mechanistic and Industrial Considerations
-
Regioselectivity : The 6-bromopyridin-3-yl group directs substitutions to the para position relative to the nitrogen.
-
Scale-Up : Continuous flow reactors improve efficiency in large-scale Suzuki couplings.
-
Stability : The compound is stable under acidic conditions but prone to hydrolysis in strong bases.
Scientific Research Applications
Medicinal Chemistry
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and analgesics.
Biological Studies
Research has indicated that this compound interacts with various biological targets, including enzymes and receptors. Studies have demonstrated its potential as an antagonist for dopamine D2 receptors, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease.
Chemical Biology
In chemical biology, 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone serves as a probe to study cellular processes and molecular mechanisms. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways and drug interactions.
Industrial Applications
The compound also finds applications in the development of agrochemicals. Its structural properties can be leveraged to create pesticides or herbicides with enhanced efficacy against specific pests or weeds.
Case Studies
Case Study 1: Antagonistic Activity on Dopamine Receptors
A study evaluated the interaction of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone with dopamine D2 receptors. The results indicated that modifications to the bromopyridine moiety could significantly enhance binding affinity and selectivity, suggesting its potential for developing new treatments for neurological disorders.
Case Study 2: Synthesis of Derivatives
Researchers synthesized various derivatives of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone to assess their anti-inflammatory properties. The findings revealed that certain derivatives exhibited improved activity compared to the parent compound, highlighting the importance of structural modifications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may interact with receptor sites or enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences between 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone and key analogs:
Key Observations :
- Electron-Withdrawing Groups : Bromine (target compound) and nitro groups (e.g., ) enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
- Bioisosteres : Fluorine () and bromine differ in size and electronegativity, impacting target binding and metabolic stability.
- Heterocyclic Variations : Tetrazole derivatives () exhibit enhanced antimicrobial activity due to nitrogen-rich aromatic systems, unlike the bromopyridine core.
Key Observations :
- The target compound’s synthesis (15% yield) is less efficient compared to tetrazole derivatives (50–70%), likely due to steric hindrance from the bromopyridine group.
- Multi-step routes (e.g., tetrazole derivatives) necessitate careful purification, as seen in chromatographic methods ().
Key Observations :
- Tetrazole derivatives’ moderate solubility and nitrogen-rich structure enhance bioavailability, correlating with their observed antimicrobial effects .
Biological Activity
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone, a compound featuring a piperidine ring and a brominated pyridine moiety, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15BrN2O
- Molecular Weight : 283.16 g/mol
- CAS Number : 1316225-89-4
- Purity : Typically ≥ 95% .
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the brominated pyridine may enhance the compound's affinity for certain biological targets, potentially influencing its pharmacological profile.
Antimicrobial Activity
A study evaluating the antimicrobial properties of piperidine derivatives found that certain compounds exhibited significant antibacterial and antifungal activity. While specific data on 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone is limited, its structural relatives have shown promising results against pathogens such as Staphylococcus aureus and Candida auris:
| Compound | MIC (μg/mL) | MFC (μg/mL) | Activity Type |
|---|---|---|---|
| pta1 | 0.24 | 0.97 | Antifungal |
| pta2 | 0.50 | 1.50 | Antifungal |
| pta3 | 0.97 | 3.90 | Antifungal |
These derivatives induced apoptotic cell death and cell cycle arrest in C. auris, suggesting that similar mechanisms might be explored for 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone .
Enzyme Inhibition
Piperidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in many biological processes such as inflammation and cancer progression. The compound's interaction with these enzymes could provide insights into its therapeutic potential .
Case Studies
While specific case studies on 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone are scarce, related piperidine compounds have been evaluated for their effects on neurotransmitter uptake and membrane permeability. These studies indicate that modifications in the piperidine structure can significantly alter biological activity, suggesting that further research on this compound could yield valuable data .
Q & A
What are the recommended synthesis protocols for 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone?
Basic Research Focus
A common method involves coupling bromopyridine derivatives with piperidine-based precursors. For example, in structurally analogous compounds like 1-(4-(4-Bromobenzoyl)piperidin-1-yl)ethanone , a 64% yield was achieved via nucleophilic substitution under inert conditions, followed by purification using column chromatography. Key steps include:
- Reagent selection : Use brominated pyridines (e.g., 6-bromopyridine derivatives) and piperidine-based ketones.
- Reaction conditions : Stirring at 60–80°C in anhydrous solvents (e.g., DCM or THF) with catalysts like Pd(PPh₃)₄ for cross-coupling .
- Characterization : Confirm product purity via -NMR (e.g., δ 1.60–1.96 ppm for piperidine protons) and LC-MS .
What safety precautions are critical when handling this compound?
Basic Research Focus
Safety protocols emphasize minimizing exposure to hazardous intermediates:
- PPE : Chemical-resistant gloves, lab coats, and safety goggles are mandatory. Use fume hoods to prevent inhalation .
- Storage : Store in sealed, inert containers at 2–8°C to avoid degradation or moisture absorption .
- Spill management : Neutralize spills with sand or inert absorbents; avoid waterway contamination .
How is the compound characterized using spectroscopic methods?
Basic Research Focus
Characterization relies on:
- -NMR : Key peaks include piperidine protons (δ 1.60–1.96 ppm), acetyl groups (δ 2.11 ppm), and aromatic protons (δ 7.63–7.80 ppm) .
- Mass spectrometry : Compare observed molecular ions (e.g., [M+H]⁺) with theoretical values (e.g., M.W. 278.93 for brominated analogs) .
- Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity .
How to optimize reaction yields when synthesizing derivatives of this compound?
Advanced Research Focus
Yield optimization strategies include:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to stabilize intermediates .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) reduces side reactions in multi-step syntheses .
How to address discrepancies in NMR data during structural confirmation?
Advanced Research Focus
Resolve contradictions via:
- Solvent standardization : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent shift artifacts .
- Dynamic effects : Analyze temperature-dependent NMR to identify conformational flexibility in the piperidine ring .
- Comparative analysis : Cross-reference with published analogs (e.g., δ 7.63–7.80 ppm for brominated pyridine systems) .
What are the environmental considerations for disposing of this compound?
Advanced Research Focus
Environmental protocols include:
- Waste treatment : Incinerate in EPA-approved facilities to prevent brominated byproduct release .
- Biodegradation studies : Monitor hydrolysis rates (e.g., pH-dependent degradation in aqueous buffers) .
- Adsorption mitigation : Use activated carbon filters in lab vents to capture volatile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
